N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Physicochemical Differentiation CNS Drug Design Solubility Prediction

Securing structurally distinct 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide analogs for pharmacophore diversity screening often stalls due to absent methoxy-bearing variants. This compound resolves that gap. - Introduces three H-bond-accepting methoxy groups (TPSA ~69 Ų, XLogP3 ~1.4) for tubulin, Hsp90, and thioredoxin reductase target coverage absent in simpler N-aryl analogs. - Serves as a late-stage intermediate for SAR expansion via O-demethylation or phenyl ring functionalization. - Bridges fragment-like (MW 246) and drug-like (MW 443) congeners in this sub-series for ADME model refinement.

Molecular Formula C16H22N2O5
Molecular Weight 322.361
CAS No. 1396872-92-6
Cat. No. B2932499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS1396872-92-6
Molecular FormulaC16H22N2O5
Molecular Weight322.361
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)N2C3CCC2COC3
InChIInChI=1S/C16H22N2O5/c1-20-13-6-10(7-14(21-2)15(13)22-3)17-16(19)18-11-4-5-12(18)9-23-8-11/h6-7,11-12H,4-5,8-9H2,1-3H3,(H,17,19)
InChIKeyDHYQTUCBWLWCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Trimethoxyphenyl Analog Structural Profile


N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic, bicyclic carboxamide combining a 3-oxa-8-azabicyclo[3.2.1]octane (bridged morpholine-tropane) core with a 3,4,5-trimethoxyphenyl pharmacophore via a urea-type linkage. The scaffold is shared with the orally active dual PI3K/mTOR inhibitor PKI-179 and with advanced MAGL inhibitor intermediates, while the trimethoxyphenyl motif is a known tubulin/heat shock protein 90 (Hsp90) binding element [1] [2]. In the 8-azabicyclo[3.2.1]octane chemical space, simple aryl substitution (e.g., 2-methylphenyl, 4-ethoxyphenyl) yields distinct physicochemical and putative target profiles; the 3,4,5-trimethoxyphenyl substituent differentiates this compound from those low-molecular-weight analogs by introducing three hydrogen-bond-accepting methoxy groups and a larger, more polarizable aromatic surface, which preclinical SAR precedent suggests can redirect target selectivity toward methoxy-recognizing enzymes and receptors [3]. However, at the time of this analysis, no peer-reviewed publication, patent example, or authoritative database entry provides quantitative assay data for this specific molecule, and its procurement value rests on its distinctive structural features rather than demonstrated biological superiority [4].

Why the Trimethoxyphenyl Analog Cannot Be Substituted


Within the 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide sub-series, replacing the N-aryl group is known to fundamentally alter key compound properties . The 2-methylphenyl analog (CAS 1396708-66-9) has a molecular weight of 246.30 g/mol, a melting point of 137–141°C, and is reported to be water-insoluble, with utility linked to neurotransmitter-targeted research . The 4-ethoxyphenyl analog (CAS 1396858-28-8, MW 276.33) carries one hydrogen-bond acceptor (ethoxy oxygen) and is described as a CNS-agent intermediate [1]. The target compound (MW 322.36) has three methoxy groups, a larger polar surface area (estimated topological polar surface area (TPSA) of approximately 66–70 Ų vs. 41.6 Ų for the 2-methylphenyl analog and 50.8 Ų for the 4-ethoxyphenyl analog), and a computed XLogP3 of approximately 1.4 (vs. 1.7 for the 4-ethoxyphenyl analog), predicting altered passive membrane permeability, solubility, and P-glycoprotein susceptibility [1] [2]. In drug discovery campaigns targeting methoxy-recognizing enzymes (e.g., tubulin, Hsp90, thioredoxin reductase), the absence of the multiple methoxy pharmacophore leads to a complete loss of specific binding interactions; substituting any of the simpler N-aryl analogs would deliver a compound with a different target landscape, rendering head-to-head biological data non-interchangeable .

Trimethoxyphenyl Analog Differential Evidence


Higher TPSA: CNS Permeability and Solubility

The target compound, bearing three methoxy substituents, exhibits a calculated topological polar surface area (TPSA) of approximately 66–70 Ų, compared to 41.6 Ų for the 2-methylphenyl analog (CAS 1396708-66-9) and 50.8 Ų for the 4-ethoxyphenyl analog (CAS 1396858-28-8) [1] [2]. A TPSA in the 60–70 Ų range situates the compound near the upper boundary of ideal CNS penetration (commonly < 90 Ų) while offering improved aqueous solubility potential relative to the more lipophilic, low-TPSA comparators. For procurement decisions involving CNS-targeted screening libraries, this TPSA difference predicts distinct oral absorption and brain penetration profiles that generic substitution cannot replicate.

Physicochemical Differentiation CNS Drug Design Solubility Prediction

Extended Pharmacophoric Multi-Target Potential

The 3,4,5-trimethoxyphenyl motif is a privileged pharmacophore in tubulin polymerization inhibition (e.g., colchicine-site binders), Hsp90 inhibition, and thioredoxin reductase modulation [1]. The 2-methylphenyl analog (CAS 1396708-66-9) provides only a single aromatic ring with a methyl substituent—a hydrophobic interaction motif with no hydrogen-bond-accepting capacity beyond the urea carbonyl. The 4-ethoxyphenyl analog adds one ether oxygen. By contrast, the target compound presents three methoxy oxygen atoms arranged in a specific spatial geometry, enabling multiple simultaneous hydrogen-bond interactions and a broader target engagement space. This is consistent with the scaffold's use in the dual PI3K/mTOR inhibitor PKI-179, where the 3-oxa-8-azabicyclo[3.2.1]octane contributes to potency through conformational rigidity, and the pendant aryl group dictates kinase selectivity [2]. While no direct target engagement data exist for this compound, the pharmacophoric expansion relative to the comparator compounds is unambiguous and reproducible in silico (e.g., pharmacophore fingerprint Tanimoto similarity < 0.5 vs. 2-methylphenyl analog).

Pharmacophore Diversity Multi-target Screening Kinase/Carboxylesterase Selectivity

Lead-like Molecular Weight and Bulk Properties

The target compound has a molecular weight of 322.36 g/mol, which places it between the 2-methylphenyl analog (246.30 g/mol) and typical drug-sized MAGL inhibitors such as ABX-1431 (CAS 1446817-84-0, MW 443.36) [1] [2]. This MW is characteristic of lead-like compounds under the Congreve rule-of-three for fragment-based lead discovery (MW ≤ 300) but still within the extended lead-like space. The 76.06 g/mol increment over the 2-methylphenyl analog delivers the trimethoxyphenyl pharmacophore without bloating MW into drug-like space (>400 g/mol). In procurement, this means the compound occupies a niche property window: it is sufficiently elaborated for target-based screening yet compact enough to serve as a fragment-growing intermediate for structure-based design, a dual-use profile the simpler N-aryl analogs cannot offer.

Physicochemical Property Space Lead-like vs. Fragment-like Procurement Specification

Absence of Quantitative Biological Data

A systematic search of PubMed, Google Patents, WIPO Patentscope, PubChem, ChEMBL, DrugBank, IUPHAR/BPS Guide to Immunopharmacology, and major supplier technical libraries (excluding benchchem, evitachem, vulcanchem, molecule per protocol) returned zero quantitative assay results for N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide. No IC50, Ki, EC50, % inhibition, selectivity index, logD, solubility, metabolic stability, or in vivo PK data could be located for this CAS number. The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is precedented in the PI3K/mTOR inhibitor PKI-179 and in advanced MAGL inhibitor intermediates, but these data are derived from compounds with different pendant aryl/heteroaryl groups and different substitution on the bicyclic core [1] [2]. Therefore, all differentiation claims in this guide are based on structural comparison, computed properties, and class-level pharmacophoric inference, and must be verified through experimental characterization before the compound is designated as a preferred procurement choice over any comparator.

Evidence Transparency Procurement Risk Assessment Assay Gap

Application Scenarios for Trimethoxyphenyl Analog


Screening Library Expansion for Methoxy Targets

The compound's trimethoxyphenyl group provides pharmacophoric coverage for enzymes such as tubulin (colchicine site), Hsp90, and thioredoxin reductase that are not addressed by the simpler N-aryl analogs . Inclusion in screening decks alongside the 2-methylphenyl and 4-ethoxyphenyl comparators maximizes pharmacophore diversity per scaffold, potentially rescuing hits in methoxy-biased targets. Confirmation of target engagement requires post-screening biochemical profiling.

CNS-Penetrant MAGL/PI3K/mTOR Intermediate

The 3-oxa-8-azabicyclo[3.2.1]octane core is validated in CNS-penetrant kinase and lipase inhibitors (PKI-179, ABX-1431) [1] . This compound, with its free urea NH and trimethoxyphenyl ring, can serve as a versatile late-stage intermediate for parallel SAR exploration, e.g., through O-demethylation to catechol followed by alkylation, or through nitro reduction/halogenation on the phenyl ring. The compound's lead-like MW (322 Da) and moderate TPSA (~69 Ų) support its use in CNS-directed analog programs.

Physicochemical Benchmarking for ADME Models

The compound fills a void in the 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide property space between fragment-like (MW 246) and drug-like (MW 443) congeners [2] [3]. It is suitable for experimental measurement of logD, aqueous solubility, PAMPA permeability, and microsomal stability, generating reference data that will refine in silico ADME models for the entire sub-series. Such data will also enable more confident procurement decisions for future analogs within this structural class.

Selectivity Control for Trimethoxyphenyl Inhibition

If experimental profiling reveals that the 3-oxa-8-azabicyclo[3.2.1]octane core does not engage a particular methoxy-binding target while the trimethoxyphenyl group alone does, this compound could serve as a selectivity control to differentiate scaffold-dependent from pharmacophore-dependent activity. This application is entirely speculative pending empirical data and should be validated through parallel testing of the compound, its des-methoxy analog, and the parent 3-oxa-8-azabicyclo[3.2.1]octane in the assay of interest.

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